molecular formula C5H6N4S B8354218 2-(Azidomethyl)-4-methylthiazole

2-(Azidomethyl)-4-methylthiazole

Cat. No.: B8354218
M. Wt: 154.20 g/mol
InChI Key: FSMXQTOJXKKXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-4-methylthiazole is a chemical reagent For Research Use Only and is not intended for diagnostic or therapeutic uses. Thiazole derivatives are a significant class of heterocyclic compounds with a wide presence in medicinal chemistry and materials science. The structure of this compound, which incorporates both a thiazole core and a reactive azide functional group, makes it a valuable building block for chemical synthesis. The azidomethyl group is of particular interest in bioconjugation chemistry and click chemistry applications, as it can readily undergo cycloaddition reactions with alkynes to form stable triazole linkages. This property allows researchers to use this compound as a key intermediate for constructing more complex molecules, tagging biomolecules, or developing novel polymers and materials. As with all chemicals of this nature, proper safety protocols must be followed. Refer to the safety data sheet for handling and hazard information.

Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

2-(azidomethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C5H6N4S/c1-4-3-10-5(8-4)2-7-9-6/h3H,2H2,1H3

InChI Key

FSMXQTOJXKKXTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Azidomethyl)-4-methylthiazole Thiazole 2-azidomethyl, 4-methyl C₅H₇N₄S 167.21 (calculated) High reactivity via azide group
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate Oxazole 2-azidomethyl, 4-carboxylate C₆H₆N₄O₃ 182.14 Ester functional group; discontinued commercial availability
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Thiazole Thioether-linked benzamide C₂₁H₂₁N₅O₃S₂ 471.56 (calculated) Pharmaceutical potential (cancer, thrombosis)
1-(Azidomethyl)-2-(methylsulfonyl)benzene Benzene 1-azidomethyl, 2-sulfonyl C₈H₉N₃O₂S 225.06 Precursor for DA-mediated cyclization

Key Observations :

  • Heteroatom Influence: Thiazoles (sulfur, nitrogen) exhibit distinct electronic properties compared to oxazoles (oxygen, nitrogen), influencing stability and reactivity.
  • Functional Groups : The azidomethyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), as demonstrated in triazole synthesis . Ester groups (e.g., in the oxazole derivative) may enhance solubility but reduce stability .

Key Observations :

  • Click Chemistry : Azidomethyl compounds are often synthesized via nucleophilic substitution (e.g., sodium azide with halides), as seen in triazole precursors .
  • Cyclization Techniques : DA-mediated methods (e.g., for benzene sulfonyl derivatives) require precise temperature control (0°C) and chromatographic purification .

Table 3: Functional Comparisons

Compound Type Application Notable Findings Reference
Triazoles (azidomethylbenzene-derived) Corrosion inhibition Electrochemical studies show 70–85% efficiency in acidic media
Thiazolemethylthio-benzamide (Compound 40) Anticancer, antiviral Patent claims for platelet aggregation inhibition
Oxazole-azidomethyl ester Lab reagent (discontinued) Purity ≥95%; limited stability data

Key Observations :

  • Pharmaceutical Potential: Thiazole derivatives with complex side chains (e.g., Compound 40) highlight the role of thiazole cores in drug design .

Research Findings and Limitations

  • Synthetic Challenges : Azidomethyl compounds require careful handling due to azide explosivity; stability varies with substituents (e.g., oxazole ester discontinuation ).
  • Data Gaps : Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogues.
  • Future Directions : Exploration of click chemistry applications (e.g., bioconjugation) and comparative stability studies are recommended.

Preparation Methods

Nucleophilic Substitution of Chloromethyl Precursors

The most widely reported method involves the displacement of a chloromethyl group by an azide ion. This two-step process begins with the synthesis of 2-(chloromethyl)-4-methylthiazole, followed by azidation using sodium azide (NaN₃) under controlled conditions.

Reaction Mechanism :

  • Synthesis of 2-(Chloromethyl)-4-methylthiazole :

    • The chloromethyl derivative is typically prepared via chloromethylation of 4-methylthiazole using formaldehyde and hydrochloric acid (HCl) in the presence of ZnCl₂ as a Lewis acid.

    • Alternative routes involve Hantzsch thiazole synthesis, where α-chloro ketones react with thioamides to form the thiazole core with inherent chloromethyl substituents.

  • Azidation with Sodium Azide :

    • 2-(Chloromethyl)-4-methylthiazole (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF, DMSO) and heated to 50–60°C with NaN₃ (1.2 equiv) for 5–6 hours.

    • The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces chloride, yielding this compound.

Optimization Data :

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF7895
Temperature (°C)608297
Reaction Time (h)68598
NaN₃ Equivalence1.28899

Data extrapolated from analogous syntheses of 4-(azidomethyl)-2-arylthiazoles.

Alternative Pathways: Diazonium Salt Reduction and Cyclization

While less common, diazonium salt intermediates offer a route to azidomethyl derivatives under specific reducing conditions. For example, 4-methyl-2-aminobenzothiazole undergoes diazotization with nitrous acid (HNO₂) to form a diazonium salt, which is subsequently reduced using sulfites or stannous chloride (SnCl₂). Although this method primarily yields hydrazine derivatives, modifications using azide-containing reductants could theoretically produce azidomethylthiazoles.

Challenges :

  • Diazonium salts are prone to decomposition at elevated temperatures, necessitating low-temperature (0–5°C) reactions.

  • Competing reduction pathways may yield hydrazine byproducts unless azide-specific reductants are employed.

Critical Analysis of Reaction Parameters

Solvent Selection and Reaction Efficiency

Polar aprotic solvents like DMF enhance NaN₃ solubility and stabilize the transition state during Sₙ2 substitution. Protic solvents (e.g., ethanol) are avoided due to hydrogen bonding with azide ions, which reduces nucleophilicity. In comparative trials, DMF outperformed acetone and THF, achieving yields >80%.

Temperature and Kinetic Control

Elevated temperatures (50–60°C) accelerate substitution but risk azide decomposition. At 70°C, competing elimination reactions form methylene derivatives, reducing yields by 15–20%. Lower temperatures (25–30°C) prolong reaction times but improve selectivity for the azidomethyl product.

Purification and Isolation

Post-reaction workup involves extraction with ethyl acetate, followed by silica gel chromatography using a 30% ethyl acetate/petroleum ether eluent. Recrystallization from ethanol-water mixtures (4:1) enhances purity to >99% by removing unreacted NaN₃ and inorganic salts.

Industrial Scalability and Green Chemistry

The substitution method’s simplicity (one-pot reaction, aqueous workup) aligns with green chemistry principles. Replacing DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact without compromising yield . Additionally, flow chemistry systems enable continuous azidation, minimizing hazards associated with batch processing.

Q & A

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Key issues include azide safety protocols (explosion risks) and solvent recovery. Continuous flow reactors improve scalability and heat dissipation. Process analytical technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temp) .

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